

N-Ethylhexylone discovery on illicit drug market Poland

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Compound Focus: N-Ethylhexylone

CAS No.: 802605-02-3

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Analytical Characterization and Identification

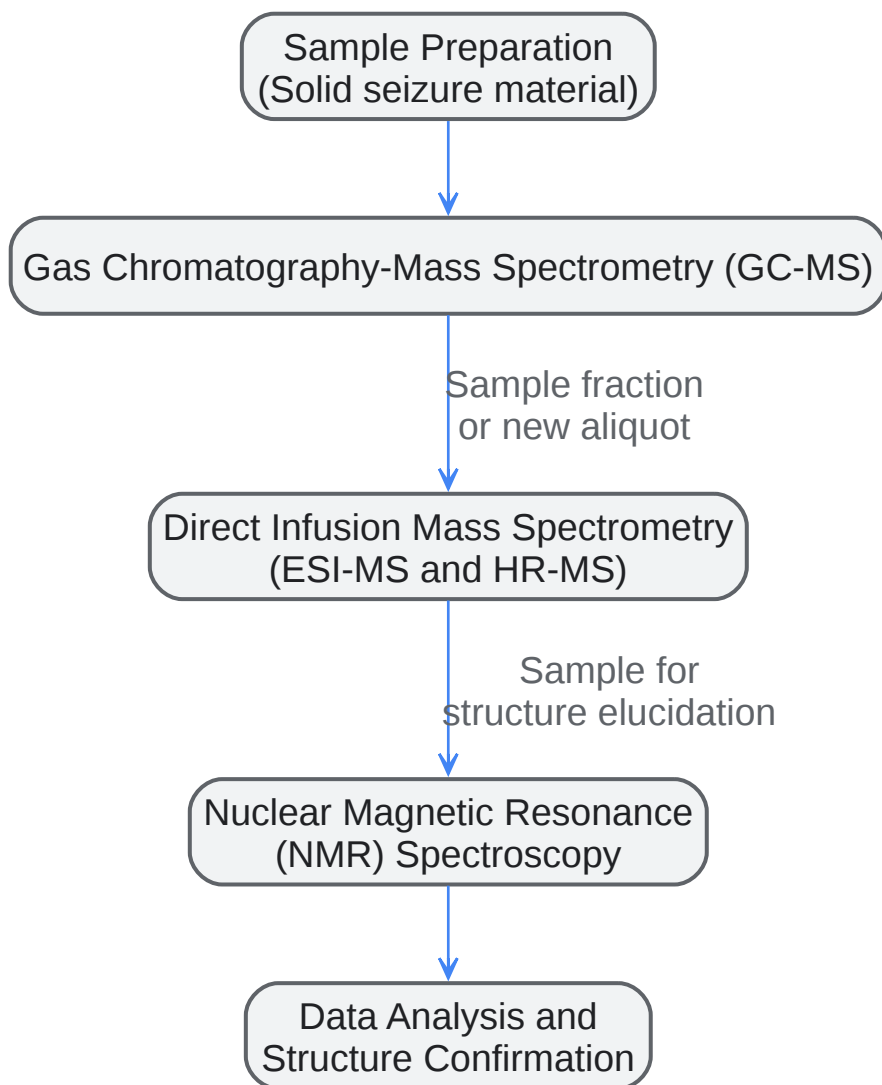
The identification of **N-Ethylhexylone** relies on a combination of advanced analytical techniques to ensure accurate distinction from structurally similar compounds like N-butyl-norbutylone [1] [2].

The table below summarizes the key analytical data for **N-Ethylhexylone**:

| Analysis Method | Key Data and Findings for N-Ethylhexylone |
|---|--|
| Chemical Structure | IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one Molecular Formula: $C_{15}H_{21}NO_3$ Molar Mass: $263.337 \text{ g}\cdot\text{mol}^{-1}$ [3] |
| High-Resolution MS (HR-MS) | Protonated molecule $[M+H]^+$: m/z 264.1597 (calculated 264.1600) [1] [2] |
| Gas Chromatography-MS (GC-MS) | Main fragment ions: m/z 114, 58, 149 [2] |
| Nuclear Magnetic Resonance (NMR) | 1H and ^{13}C data Key shifts: Carbonyl carbon (C1): 194.60 ppm; Methylene group (C15): 103.02 ppm (protons at 6.20 ppm); Methylene group adjacent to nitrogen (C7): 41.65 ppm (protons at ~2.94 ppm); N-H protons: between 8.96 and 9.28 ppm [1] [2] |

Detailed Experimental Protocols

The following workflows detail the key analytical procedures used for the identification and characterization of **N-Ethylhexylone**.



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*GC-MS and NMR workflow for **N-Ethylhexylone** analysis.*

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This technique separates the components of a mixture and provides initial structural information based on fragmentation patterns [1] [2].

- **Sample Preparation:** The seized solid sample is dissolved in a suitable solvent, filtered, and diluted to a concentration suitable for injection into the GC-MS system.
- **Instrumental Conditions:**
 - **Column:** A general-purpose non-polar or mid-polar column, such as an HP-5MS (5%-phenyl-methylpolysiloxane) or equivalent.
 - **Temperature Program:** The oven temperature is increased from $\sim 70^{\circ}\text{C}$ to $\sim 300^{\circ}\text{C}$ at a rate of $8\text{-}10^{\circ}\text{C}$ per minute.
 - **Ionization Mode:** Electron Impact (EI) at 70 eV.
- **Data Interpretation:** The mass spectrum of **N-Ethylhexylone** shows a base peak at **m/z 114**, with other characteristic fragments at m/z 58 and 149. This α -cleavage pattern is common for cathinones [2].

Mass Spectrometry (ESI-MS/MS and HR-MS) Analysis

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HR-MS) provide accurate mass measurements for determining molecular formula and further structural clues [1] [2].

- **Sample Introduction:** The sample is directly infused into the mass spectrometer via a syringe pump, bypassing chromatographic separation.
- **Instrumental Conditions:**
 - **Ionization Mode:** Electrospray Ionization (ESI) in positive ion mode.
 - **Operation Modes:**
 - **Full Scan MS:** Identifies the protonated molecule $[\text{M}+\text{H}]^+$.
 - **Tandem MS/MS:** The protonated molecule is isolated and fragmented to study its breakdown pathways.
 - **HR-MS:** Provides exact mass measurement.
- **Data Interpretation:**
 - The protonated molecule $[\text{M}+\text{H}]^+$ is observed at **m/z 264**.
 - In MS/MS mode, a primary fragment is observed at **m/z 246**, corresponding to the loss of a water molecule $[\text{M}+\text{H}-\text{H}_2\text{O}]^+$, which is characteristic of many cathinones.
 - HR-MS confirms the molecular formula with high accuracy [1] [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to definitively confirm the molecular structure by mapping out the carbon and hydrogen environments [1] [2].

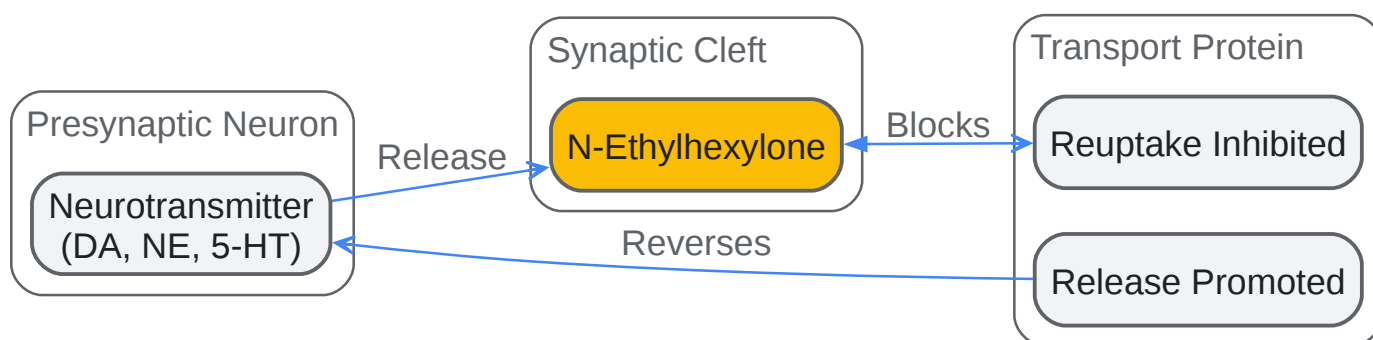
- **Sample Preparation:** A precise amount (e.g., 10-20 mg) of the sample is dissolved in a deuterated solvent like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
- **Data Acquisition:**
 - **¹H NMR:** Identifies types and numbers of hydrogen atoms.
 - **¹³C NMR:** Identifies types of carbon atoms in the molecule.
 - **2D NMR Techniques:** Experiments like COSY, HSQC, and HMBC may be used to establish connectivity between atoms.
- **Data Interpretation:** Key structural features confirmed by NMR include the benzodioxole group, the keto group, the hexyl chain, and the ethylamino group, as detailed in the provided tables of chemical shifts [1] [2].

Pharmacological Profile and Market Context

N-Ethylhexylone is a **synthetic cathinone**, a class of drugs that are synthetic analogs of the natural stimulant cathinone found in the khat plant [1] [2].

- **Structural Class:** It is a **methylenedioxy-substituted cathinone**, making it structurally and pharmacologically similar to MDMA (ecstasy) [1] [2].
- **Mechanism of Action:** Synthetic cathinones like **N-Ethylhexylone** primarily act on the monoaminergic system in the brain. They function as **releasers and reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT)**. This leads to increased levels of these neurotransmitters in the synapse, producing stimulant and empathogenic effects [1] [2].
- **Illicit Market Position:** Synthetic cathinones are often sold as "legal highs," "bath salts," or "research chemicals" to evade drug laws. They constitute a significant portion (approx. 25%) of New Psychoactive Substances (NPS) detected in Europe [1] [2].

The diagram below illustrates the primary pharmacological mechanism of action for **N-Ethylhexylone**.



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N-Ethylhexylone increases neurotransmitters in the synaptic cleft.

Key Insights for Professionals

- **Differentiation from Isomers is Crucial:** Relying solely on GC-MS with standard columns can lead to misidentification, as **N-ethylhexylone** and N-butyl-norbutylone are isomeric and have nearly identical mass spectra and retention times [2].
- **Use Orthogonal Methods for Confirmation:** A multi-technique approach using NMR and HR-MS is essential for unambiguous identification of novel or isomeric cathinones [1] [2].

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References

1. N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]
2. N-Butyl-Norbutylone and N-Ethylhexylone [mdpi.com]
3. - N - Wikipedia Ethylhexylone [en.wikipedia.org]

To cite this document: Smolecule. [N-Ethylhexylone discovery on illicit drug market Poland].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1971641#n-ethylhexylone-discovery-on-illicit-drug-market-poland>]

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